![molecular formula C9H7ClF3NO2S B11822946 N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis. The presence of the trifluoroethyl group and the benzenesulfonyl moiety imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with a trifluoroethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The compound can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example:
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of benzenesulfonic acid derivatives.
Reduction Reactions: Formation of benzenesulfinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trifluoroethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. The benzenesulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride can be compared with other sulfonyl chlorides and trifluoroethyl-containing compounds. Similar compounds include:
Benzenesulfonyl Chloride: Lacks the trifluoroethyl group and has different reactivity and applications.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the sulfonyl chloride moiety.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with different chemical properties and uses.
The uniqueness of this compound lies in the combination of the trifluoroethyl and benzenesulfonyl groups, which imparts distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
Molekularformel |
C9H7ClF3NO2S |
|---|---|
Molekulargewicht |
285.67 g/mol |
IUPAC-Name |
N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO2S/c10-6-14-8(9(11,12)13)17(15,16)7-4-2-1-3-5-7/h1-6,8H |
InChI-Schlüssel |
FTHXYXADEYHPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(F)(F)F)N=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




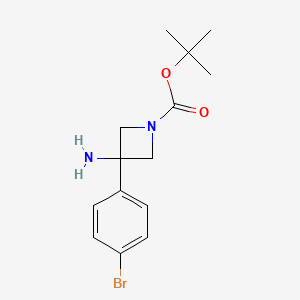

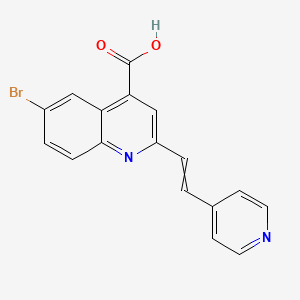
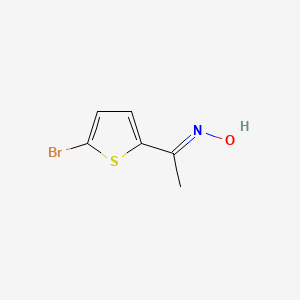
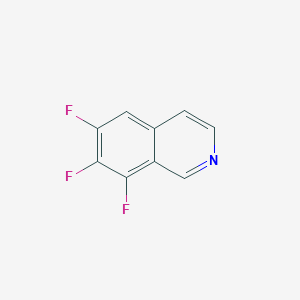
![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

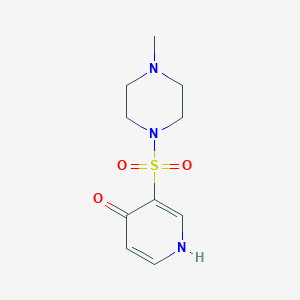
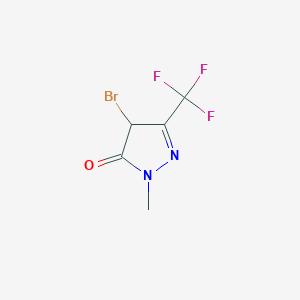
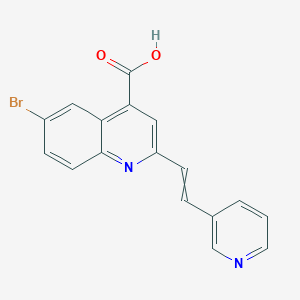

![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
